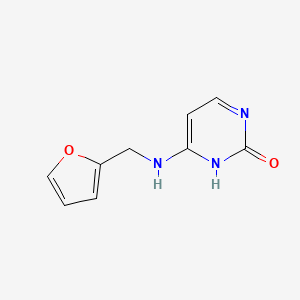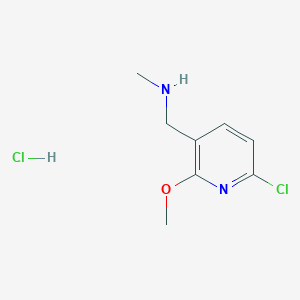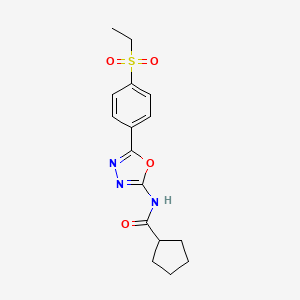
4-N-Furfurylcytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Aging Applications
4-N-Furfurylcytosine (FC) has been investigated for its potential anti-aging properties. Studies have shown that FC may have a significant impact in preventing skin aging. It is suggested that FC can prevent sagging of skin, loss of luster, and improve its aesthetic appearance without significantly altering the growth rate and total growth ability of the skin. This application is particularly relevant in cosmetic and dermatological research (Rolle, Markiewicz, & Barciszewski, 2015).
Effects on Yeast Aging
Further research on FC’s anti-aging effects was conducted using the yeast model Saccharomyces cerevisiae, which shares multiple conserved genes and mechanisms with humans. This study revealed that FC enhances the viability of yeast cells in a concentration-dependent manner, improves mitochondrial activity, and reduces intracellular ROS levels, indicating its potential as an antiaging agent (Pawelczak, Fedoruk-Wyszomirska, & Wyszko, 2022).
Molecular Interaction Studies
Research into the crystal structure of Mistletoe Lectin I (ML-I) from Viscum album in complex with FC has provided insights into its molecular interactions and potential applications in medicinal research, especially concerning oxidative stress and DNA modification. The binding energy and specific interactions of FC with ML-I were examined, contributing to the understanding of the specificity, inhibition, and cytotoxicity of ML-I and related ribosome-inactivating proteins (Ahmad et al., 2018).
DNA Modification Detection
A study on the detection of DNA formylation in genomic DNA of maize seedlings has shown the application of FC in developing sensitive detection methods. The research involved constructing a photoelectrochemical biosensor for detecting 5-Formylcytosine (5fC), where FC played a crucial role as a recognition reagent. This application is significant in understanding plant growth and development, as well as in environmental monitoring (Li et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 4-N-Furfurylcytosine (FC) is the mitochondria within cells . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. They also play a crucial role in cellular processes such as cell growth and differentiation, cell cycle, and cell death .
Mode of Action
4-N-Furfurylcytosine interacts with its target, the mitochondria, by enhancing their activity . This enhancement results in a reduction of intracellular reactive oxygen species (ROS) levels . ROS are chemically reactive molecules that contain oxygen and play a crucial role in cell signaling and homeostasis. When their levels become too high, they can cause damage to cells, a condition known as oxidative stress .
Biochemical Pathways
The action of 4-N-Furfurylcytosine affects the TORC1-Sch9 signaling pathway . This pathway is involved in the regulation of cell growth and metabolism. By restricting this pathway, 4-N-Furfurylcytosine modulates cellular metabolism, which contributes to its anti-aging properties .
Result of Action
The action of 4-N-Furfurylcytosine results in several molecular and cellular effects. It improves the viability of yeast cells in a concentration-dependent manner . It also reduces levels of DNA damage and intracellular reactive oxygen species, enhances mitochondrial quality, and activates the proteasome . These actions mitigate the senescence phenotype, leading to the classification of 4-N-Furfurylcytosine as a senomorphic compound .
Action Environment
The action, efficacy, and stability of 4-N-Furfurylcytosine can be influenced by various environmental factors. For instance, in yeast models, the compound’s anti-aging effect was observed under both normal and oxidative stress conditions
Direcciones Futuras
Propiedades
IUPAC Name |
6-(furan-2-ylmethylamino)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h1-5H,6H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNKEWLJJEHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Furfurylcytosine | |
CAS RN |
847035-46-5 |
Source


|
| Record name | 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2900767.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2900770.png)


![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)
![tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate](/img/structure/B2900775.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B2900776.png)
![7-cyclopentyl-5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2900777.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)